1,2-Bis(3,5-bis(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
The compound “INDEX NAME NOT YET ASSIGNED” is a chemical entity with the molecular formula C23H32N6O6 and a molecular weight of 488.55 g/mol . It is also known by its Chemical Abstracts Service (CAS) number 2832083-17-5 . This compound is characterized by its complex structure, which includes multiple functional groups such as amides, ethers, and aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “INDEX NAME NOT YET ASSIGNED” involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form a heterocyclic compound.
Functional Group Modification: The heterocyclic compound is then subjected to various functional group modifications, including alkylation and acylation, to introduce the desired substituents.
Industrial Production Methods
Industrial production of “INDEX NAME NOT YET ASSIGNED” typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
“INDEX NAME NOT YET ASSIGNED” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique chemical and physical properties.
Scientific Research Applications
“INDEX NAME NOT YET ASSIGNED” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “INDEX NAME NOT YET ASSIGNED” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
“INDEX NAME NOT YET ASSIGNED” can be compared with other similar compounds, such as:
Isavuconazole: A triazole antifungal agent with a similar core structure but different substituents.
Voriconazole: Another triazole antifungal with distinct pharmacokinetic properties.
Fluconazole: A simpler triazole antifungal with a different spectrum of activity.
The uniqueness of “INDEX NAME NOT YET ASSIGNED” lies in its specific substituents and functional groups, which confer unique chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C20H16F12N2 |
---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
1,2-bis[3,5-bis(trifluoromethyl)phenyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H16F12N2/c1-33-15(9-3-11(17(21,22)23)7-12(4-9)18(24,25)26)16(34-2)10-5-13(19(27,28)29)8-14(6-10)20(30,31)32/h3-8,15-16,33-34H,1-2H3 |
InChI Key |
GMRLXGPVRYYJHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC |
Origin of Product |
United States |
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